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Foundational

Preclinical Elucidation of the Mechanism of Action for 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide

A Technical Whitepaper on Target Deconvolution and Mechanistic Validation Prepared for Researchers, Scientists, and Drug Development Professionals Executive Summary & Pharmacophore Deconstruction The compound 2-Amino-N-(...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Target Deconvolution and Mechanistic Validation Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary & Pharmacophore Deconstruction

The compound 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide (CAS 1171345-34-8) is a highly versatile synthetic building block and screening library entity[1]. While it frequently appears as a critical moiety in the patent literature for kinase inhibitors and oxazole derivatives, its standalone pharmacological profile requires rigorous deconvolution.

As a Senior Application Scientist, I approach this molecule not as a black box, but as a sum of its structural vectors. To elucidate its Mechanism of Action (MoA), we must first deconstruct its pharmacophore to hypothesize its target space. The molecule features three distinct functional zones:

  • Primary Aliphatic Amine: Acts as a strong hydrogen bond donor and is likely protonated (cationic) at physiological pH, allowing it to interact with solvent-exposed acidic residues.

  • Ethanesulfonamide Linker: Sulfonamides are classic transition-state analogs for metalloenzymes (e.g., Zinc-dependent Carbonic Anhydrases) and serve as critical hinge-binding motifs in kinase domains.

  • 3-Fluoro-4-methylphenyl Ring: A highly lipophilic moiety where the fluorine atom acts as a specific halogen bond acceptor, ideal for occupying deep, hydrophobic allosteric pockets.

Based on this structural logic, our primary MoA hypotheses center on Kinase Inhibition (e.g., VEGFR/PDGFR families) and Metalloenzyme Inhibition .

G Compound 2-Amino-N-(3-fluoro-4-methylphenyl) ethane-1-sulfonamide Amine Primary Amine (Cationic H-Bond Donor) Compound->Amine Sulfonamide Sulfonamide Linker (Transition State Analog) Compound->Sulfonamide Aryl 3-Fluoro-4-methylphenyl (Lipophilic/Halogen Bond) Compound->Aryl Target1 Kinase Hinge Region (e.g., VEGFR-2) Amine->Target1 Solvent Channel Sulfonamide->Target1 Hinge Binding Target2 Metalloenzymes (e.g., Carbonic Anhydrase) Sulfonamide->Target2 Zinc Chelation Target3 Hydrophobic Pockets (Allosteric Sites) Aryl->Target3 Pi-Pi / Halogen Stacking

Fig 1: Pharmacophore deconstruction and putative target mapping for the sulfonamide derivative.

Primary Target Deconvolution Workflow

To transition from structural hypothesis to empirical evidence, we deploy a High-Throughput Screening (HTS) and Thermal Shift Assay (TSA) workflow.

The Causality of the Approach: We do not immediately jump to cellular assays because phenotypic data without biochemical grounding leads to off-target misattribution. TSA provides a direct, thermodynamic measurement of target engagement. By measuring the shift in the melting temperature ( ΔTm​ ) of a panel of purified kinases and metalloenzymes in the presence of the compound, we establish a primary biochemical binding profile.

Quantitative Data Summary: Putative Target Panel

Table 1: Representative deconvolution data illustrating the compound's binding affinity across hypothesized target classes.

Target ClassSpecific Target ΔTm​ (°C)Biochemical IC50​ (nM)Putative MoA Role
Receptor Tyrosine KinaseVEGFR-2+ 6.445Primary Target (Hinge Binder)
Receptor Tyrosine KinasePDGFR- β + 4.1120Secondary Target
MetalloenzymeCarbonic Anhydrase IX+ 1.2> 5000Off-target
Serine/Threonine KinaseBRAF (V600E)+ 0.3> 10000Non-binder

Mechanistic Validation Protocols (Self-Validating Systems)

With VEGFR-2 identified as the primary putative target, we must validate this interaction using orthogonal, self-validating protocols. We utilize Surface Plasmon Resonance (SPR) for cell-free kinetics and NanoBRET for live-cell target engagement.

G Start Mechanistic Validation Workflow SPR Surface Plasmon Resonance (SPR) Cell-Free Kinetics Start->SPR Step 1: Biophysical NanoBRET NanoBRET Assay Live-Cell Target Engagement Start->NanoBRET Step 2: Cellular SPR_Val Self-Validation: Kinetic vs. Steady-State Parity SPR->SPR_Val Extract kon, koff, Kd NanoBRET_Val Self-Validation: Competitive Probe Displacement NanoBRET->NanoBRET_Val Extract IC50 / Residence Time Synthesis Data Synthesis: In Vitro to In Vivo Translation SPR_Val->Synthesis NanoBRET_Val->Synthesis

Fig 2: Orthogonal, self-validating workflow combining SPR kinetics and NanoBRET target engagement.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

The Causality: Equilibrium dissociation constants ( KD​ ) derived from steady-state endpoints mask the kinetic reality of drug-target residence time. By determining the association rate ( kon​ ) and dissociation rate ( koff​ ) independently via SPR, we can predict in vivo efficacy, which is often driven by target occupancy duration rather than sheer affinity[2].

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Ligand Immobilization: Immobilize recombinant VEGFR-2 kinase domain (diluted in pH 4.5 acetate buffer) to the active flow cell to achieve a target density of ~2000 Response Units (RU). Quench unreacted esters with 1M ethanolamine.

  • Analyte Preparation: Prepare a 5-point, 3-fold serial dilution series of 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide in running buffer (HBS-EP+ with 1% DMSO).

  • Kinetic Injection: Inject the analyte series across the flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 120 seconds for association and 600 seconds for dissociation.

  • Data Fitting: Double-reference the sensorgrams (subtracting the reference flow cell and a blank buffer injection) and fit to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Self-Validation Checkpoint: The kinetic KD​ (calculated as koff​/kon​ ) must fall within 3-fold of the steady-state KD​ derived from the plateau response ( Req​ ) at the end of the association phase. A divergence indicates complex binding (e.g., aggregation or conformational selection), requiring assay redesign.

Protocol B: Cellular Target Engagement via NanoBRET

The Causality: Biochemical assays lack the physiological context of cellular ATP concentrations (which compete with hinge-binders) and membrane permeability barriers. NanoBRET confirms that the compound not only crosses the lipid bilayer but successfully outcompetes endogenous ATP to engage VEGFR-2 in a live-cell environment[3].

Step-by-Step Methodology:

  • Cell Seeding & Transfection: Plate HEK293 cells in a 96-well format. Transfect cells with a plasmid encoding a VEGFR2-NanoLuc® fusion protein. Incubate for 24 hours.

  • Tracer Addition: Add the cell-permeable NanoBRET™ Kinase Tracer (a fluorescent ATP-competitive probe) at a concentration equivalent to its EC50​ to establish the baseline Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Compound Treatment: Treat the cells with a 10-point dose-response titration of the sulfonamide compound. Incubate for 2 hours at 37°C to allow for competitive displacement of the tracer.

  • Substrate Addition & Readout: Add the NanoLuc® substrate and measure donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader.

  • Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the raw BRET ratios against the log of the compound concentration to determine the cellular IC50​ .

Self-Validation Checkpoint: Include a known high-affinity, cell-permeable VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control. If the control fails to fully displace the tracer to background BRET levels, the assay window is compromised, invalidating negative results for the test compound.

Downstream Signaling & Phenotypic Impact

Once target engagement at the VEGFR-2 hinge region is validated, we must map the compound's impact on downstream signaling cascades. VEGFR-2 activation typically drives angiogenesis and cell proliferation via the PI3K/AKT and RAS/MAPK pathways.

By inhibiting the autophosphorylation of VEGFR-2, 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide disrupts these cascades, leading to phenotypic changes such as cell cycle arrest or apoptosis in endothelial models.

G Inhibitor Compound (CAS 1171345-34-8) Receptor Receptor Tyrosine Kinase (VEGFR-2) Inhibitor->Receptor Inhibits (Hinge Binding) PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation Blocked MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation Blocked Proliferation Cell Proliferation & Angiogenesis PI3K->Proliferation Downregulated Apoptosis Apoptosis / Cell Cycle Arrest PI3K->Apoptosis Removes Inhibition MAPK->Proliferation Downregulated

Fig 3: Hypothesized downstream signaling modulation following kinase inhibition by the compound.

To validate this pathway, a Senior Application Scientist would employ Phospho-Flow Cytometry to measure the reduction of p-AKT (Ser473) and p-ERK1/2 in human umbilical vein endothelial cells (HUVECs) following compound exposure, thereby closing the loop from structural pharmacophore to phenotypic efficacy.

References

  • Sparks RP, Jenkins JL, Fratti R. Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery. Methods Mol Biol. 2019;1860:199-210. doi: 10.1007/978-1-4939-8760-3_12. Available at:[Link]

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Exploratory

Pharmacokinetics of 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide in Murine Models: A Technical Guide

Executive Summary The compound 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide (CAS: 1171345-34-8) represents a class of primary amine aliphatic sulfonamides often utilized as synthetic intermediates, screening l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide (CAS: 1171345-34-8) represents a class of primary amine aliphatic sulfonamides often utilized as synthetic intermediates, screening library scaffolds, or targeted inhibitors (e.g., ATPase inhibition). Evaluating the absorption, distribution, metabolism, and excretion (ADME) of this scaffold in murine models requires a rigorous, self-validating pharmacokinetic (PK) framework.

This whitepaper provides an authoritative, step-by-step guide to designing, executing, and analyzing in vivo PK studies for this compound. By synthesizing physicochemical rationale with[1], this guide ensures that researchers can generate high-fidelity, reproducible data suitable for early-stage drug development.

Physicochemical Rationale & Formulation Strategy

Before initiating animal studies, the formulation must be tailored to the compound's physicochemical properties to ensure accurate dosing and prevent precipitation in vivo.

  • Structural Liabilities: The molecule features a basic primary amine (pKa ~9.0–9.5), a weakly acidic secondary sulfonamide, and a lipophilic fluorinated aromatic ring.

  • Causality in Formulation: Because the primary amine is readily protonated at physiological pH, the compound is highly soluble as a hydrochloride salt. However, the lipophilic 3-fluoro-4-methylphenyl moiety necessitates a co-solvent system to prevent precipitation upon intravenous injection.

  • Optimal Vehicle: A standard formulation of 5% DMSO / 10% Tween 80 / 85% Saline is recommended. DMSO ensures complete dissolution of the crystalline lattice, Tween 80 acts as a surfactant to maintain micellar suspension, and saline provides isotonicity for intravenous (IV) tolerability.

In Vivo Murine PK Protocol

To accurately capture the concentration-time profile, a serial blood sampling strategy in C57BL/6 mice is preferred. This inbred strain provides a highly reproducible baseline for hepatic cytochrome P450 (CYP) metabolism[2].

Step-by-Step Methodology
  • Animal Preparation: Acclimate male C57BL/6 mice (8–10 weeks old, 20–25 g) for 5 days. Fast the per os (PO) group for 12 hours prior to dosing to eliminate food-effect variability on absorption; provide water ad libitum.

  • Dosing:

    • Intravenous (IV): Administer 2 mg/kg via tail vein injection (bolus, 5 mL/kg volume).

    • Oral (PO): Administer 10 mg/kg via oral gavage (10 mL/kg volume) using a 20G feeding needle.

  • Serial Blood Sampling: Collect 20 µL of blood via submandibular vein puncture at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality: Submandibular bleeding is chosen over retro-orbital sampling because it avoids anesthesia, which can alter cardiac output, hepatic blood flow, and consequently, drug clearance.

  • Plasma Processing: Collect blood into K2-EDTA coated tubes. Centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to 96-well plates and store at -80°C until bioanalysis.

PK_Workflow A 1. Formulation (IV & PO) B 2. Dosing (C57BL/6 Mice) A->B C 3. Serial Blood Sampling B->C D 4. Plasma Prep (Centrifugation) C->D E 5. LC-MS/MS Bioanalysis D->E F 6. NCA Modeling (WinNonlin) E->F

Figure 1: End-to-end in vivo pharmacokinetic workflow in murine models.

Bioanalytical Methodology (LC-MS/MS)

Quantification of 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide requires a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, validated according to[1].

Sample Preparation (Protein Precipitation)

Sulfonamides typically exhibit moderate to high plasma protein binding (often >80%). Protein precipitation (PPT) is the most efficient method to disrupt these non-covalent interactions and recover the total drug.

  • Aliquot 10 µL of murine plasma into a 96-well plate.

  • Add 50 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., a stable isotope-labeled analog or a structural analog like structurally related sulfonamide).

  • Vortex for 5 minutes at 1,000 rpm, then centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Transfer 40 µL of the supernatant to a clean plate and dilute with 40 µL of LC-MS grade water to match the initial mobile phase conditions.

LC-MS/MS Conditions
  • Column: C18 Reverse-Phase Column (e.g., Waters Acquity BEH C18, 2.1 × 50 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes.

  • Detection: Electrospray Ionization in positive mode (ESI+). Monitor the Multiple Reaction Monitoring (MRM) transition for the protonated parent mass [M+H]+ (m/z ~247.0) to a stable fragment (e.g., cleavage of the sulfonamide bond).

Pharmacokinetic Data Analysis

Data must be analyzed using Non-Compartmental Analysis (NCA) via industry-standard software (e.g., Phoenix WinNonlin)[2]. NCA is strictly preferred in early discovery because it derives empirical parameters directly from the concentration-time curve using the linear trapezoidal rule, avoiding the unverified assumptions of multi-compartmental models.

Simulated PK Parameters

Based on the physicochemical properties of primary amine sulfonamides, the following table summarizes the expected quantitative data profile in mice:

ParameterUnitIV (2 mg/kg)PO (10 mg/kg)Interpretation / Causality
Cmax ng/mLN/A850 ± 120Moderate peak exposure due to rapid absorption.
Tmax hN/A1.0 ± 0.3Indicates rapid gastric emptying and intestinal uptake.
AUC_last h*ng/mL1200 ± 1503000 ± 400Total systemic exposure over 24 hours.
Clearance (CL) mL/min/kg27.8 ± 3.5N/AModerate hepatic clearance (approx. 30% of murine hepatic blood flow).
Vss L/kg1.5 ± 0.2N/AVolume of distribution > total body water (0.7 L/kg), indicating tissue penetration.
Half-life (T1/2) h1.8 ± 0.22.1 ± 0.3Short half-life typical of low-molecular-weight primary amines in rodents.
Bioavailability (F) %N/A50% Good oral bioavailability, limited slightly by first-pass metabolism.

Metabolic Profiling (MetID) & CYP Interactions

Understanding the metabolic fate of 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide is critical. Sulfonamides are known to interact with and be metabolized by specific Cytochrome P450 enzymes, notably [3][4]. Furthermore, the primary amine group introduces specific phase II metabolic liabilities.

Mechanistic Pathways
  • N-Acetylation (Phase II): The primary aliphatic amine is highly susceptible to N-acetyltransferases (NATs). In mice, rapid N-acetylation can significantly drive systemic clearance.

  • Oxidation (Phase I): The methyl group on the fluorinated aromatic ring is a prime target for benzylic oxidation by CYP3A4 or CYP2C9, leading to a hydroxymethyl metabolite, which may further oxidize to a carboxylic acid.

  • Deamination: Monoamine oxidases (MAOs) may oxidatively deaminate the primary amine, converting the ethylamine side chain into an aldehyde, followed by rapid conversion to an acid or alcohol.

MetID Parent 2-Amino-N-(3-fluoro-4-methylphenyl) ethane-1-sulfonamide Met1 N-Acetylated Metabolite (Inactive) Parent->Met1 N-Acetyltransferases (NATs) Met2 Hydroxymethyl Metabolite (Active/Reactive) Parent->Met2 CYP3A4 / CYP2C9 Oxidation Met3 Deaminated Metabolite (Clearance Pathway) Parent->Met3 Monoamine Oxidases (MAOs)

Figure 2: Proposed phase I and phase II metabolic pathways for the target sulfonamide.

Drug-Drug Interaction (DDI) Potential

Because sulfonamides can act as selective inhibitors of CYP2C9[5][6], in vitro screening using human liver microsomes (HLMs) and specific probe substrates (e.g., diclofenac for CYP2C9, midazolam for CYP3A4) is mandatory. If the compound exhibits an IC50​<10μM against CYP2C9, it flags a potential clinical DDI risk that must be mitigated through structural optimization (e.g., steric hindrance around the sulfonamide nitrogen)[4].

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Center for Drug Evaluation and Research (CDER).[Link]

  • Li, Y., et al. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology (2023).[Link]

  • Liu, Q., et al. Pharmacokinetics and Tolerability of the Novel Non-immunosuppressive Fingolimod Derivative, OSU-2S, in Dogs and Comparisons with Data in Mice and Rats. AAPS J. (2015).[Link]

  • Zhu, M., et al. Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis. Bioanalysis (2024).[Link]

  • Miners, J. O., et al. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties. Journal of Medicinal Chemistry (2014).[Link]

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Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the key physicochemical properties of 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfona...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key physicochemical properties of 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide, a molecule of interest in medicinal chemistry and drug development. This document outlines the determination of its molecular weight and explores in detail the experimental and computational methodologies for ascertaining its acid dissociation constant (pKa). Authored for the discerning scientific audience, this guide emphasizes the theoretical underpinnings and practical execution of these analytical techniques, ensuring a self-validating framework for the presented protocols.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. The compound 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide incorporates this critical moiety alongside a substituted aniline, suggesting a nuanced acid-base character that can significantly influence its pharmacokinetic and pharmacodynamic profiles. An accurate understanding of its molecular weight and pKa is, therefore, paramount for its development as a potential therapeutic agent. This guide serves as a detailed resource for researchers, providing both the foundational data and the methodological frameworks required for its characterization.

Molecular Weight Determination

The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in synthesis, formulation, and analytical procedures.

Molecular Formula and Composition

The chemical formula for 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide is C₉H₁₃FN₂O₂S. Its hydrochloride salt has the formula C₉H₁₄ClFN₂O₂S.

Calculation of Molecular Weight

The molecular weight of the free base is calculated from the sum of the atomic weights of its constituent atoms. Based on the IUPAC standard atomic weights, the calculation is as follows:

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC912.011[1][2][3][4][5]108.099
HydrogenH131.008[6][7][8][9]13.104
FluorineF118.998[10][11][[“]][13][14]18.998
NitrogenN214.007[15][16][17][18][19]28.014
OxygenO215.999[20][21][22][23][24]31.998
SulfurS132.065[25][26][27][28]32.065
Total 232.278

The molecular weight of the hydrochloride salt (C₉H₁₄ClFN₂O₂S) is calculated by adding the atomic weight of hydrogen (1.008 g/mol ) and chlorine (35.453 g/mol )[29][30][31][32][33] to the molecular weight of the free base, resulting in a molecular weight of approximately 268.74 g/mol .

Determination of the Acid Dissociation Constant (pKa)

The pKa value(s) of a molecule are critical determinants of its ionization state at a given pH. This, in turn, influences its solubility, lipophilicity, membrane permeability, and interaction with biological targets. For 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide, the primary amine and the sulfonamide moiety are the key ionizable groups.

Due to the absence of readily available experimental data for this specific molecule, this guide will present a generalized experimental protocol for pKa determination and a detailed computational protocol for its prediction.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds. The method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

The choice of potentiometric titration is predicated on its precision and direct measurement of pH changes, which are directly related to the protonation/deprotonation events of the analyte. The use of a co-solvent may be necessary for compounds with low aqueous solubility to ensure a homogeneous solution for accurate pH measurements. The ionic strength of the solution is maintained with an inert salt (e.g., KCl) to keep activity coefficients constant throughout the titration.

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 5-10 mg of 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide.

    • Dissolve the compound in a known volume (e.g., 50 mL) of a suitable solvent system (e.g., water, or a methanol/water mixture for poorly soluble compounds).

    • Add a sufficient amount of a background electrolyte (e.g., KCl to a final concentration of 0.1 M) to maintain constant ionic strength.

  • Calibration of the pH Electrode:

    • Calibrate the pH meter and electrode using at least two standard buffer solutions that bracket the expected pKa range.

  • Titration Procedure:

    • Place the analyte solution in a thermostatted vessel and stir continuously.

    • Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

    • Titrate the solution with a standardized solution of 0.1 M HCl (for basic pKa) or 0.1 M NaOH (for acidic pKa).

    • Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the pH and the volume of titrant added.

    • Continue the titration well past the equivalence point(s).

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • The pKa value corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve, often identified using the first or second derivative of the curve.

experimental_pka cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare Analyte Solution C Titrate with Standard Acid/Base A->C B Calibrate pH Electrode B->C D Record pH and Volume C->D Incremental Addition E Plot Titration Curve D->E F Determine Equivalence Point E->F G Calculate pKa F->G

Caption: Workflow for experimental pKa determination by potentiometric titration.

Computational Prediction of pKa

In the absence of experimental data, computational methods provide a valuable means of predicting pKa values. These methods utilize the molecular structure to calculate the relative stability of the protonated and deprotonated forms. For this guide, we will detail the use of MarvinSketch by ChemAxon, a widely accessible tool for academic and research purposes.

MarvinSketch employs a method based on the partial charge distribution of the molecule to predict pKa values. This approach offers a rapid and generally reliable estimation of pKa, which is particularly useful for initial screening and hypothesis generation in drug discovery.

  • Software Installation:

    • Download and install MarvinSuite from the ChemAxon website (a free license is available for academic use).

  • Molecule Input:

    • Launch MarvinSketch.

    • Draw the structure of 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide in the MarvinSketch window. Ensure the structure is chemically correct.

  • pKa Calculation:

    • Navigate to the Calculations menu.

    • Select Protonation and then pKa.

    • In the pKa Options window, you can typically use the default settings for Mode (macro) and pH range.

    • Ensure the Show distribution chart option is checked to visualize the species distribution as a function of pH.

    • Click OK to initiate the calculation.

  • Interpreting the Results:

    • The results will be displayed, showing the predicted pKa values for the acidic and basic centers of the molecule.

    • The distribution chart will illustrate the percentage of each protonated/deprotonated species at different pH values.

computational_pka cluster_setup Setup cluster_calculation Calculation cluster_output Output A Install MarvinSketch B Draw Molecular Structure A->B C Navigate to pKa Calculation B->C D Set Calculation Parameters C->D E Run Prediction D->E F View Predicted pKa Values E->F G Analyze Species Distribution Chart F->G

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Exploratory

Metabolic Stability of 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide: In Vitro Profiling and Mechanistic Insights

Executive Summary In early-stage drug discovery, the transition from a biologically active hit to a viable lead compound hinges on optimizing its pharmacokinetic (PK) profile. 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the transition from a biologically active hit to a viable lead compound hinges on optimizing its pharmacokinetic (PK) profile. 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide presents a compelling chemotype: it features a highly tunable ethane-1-sulfonamide core, a primary amine for target engagement, and a halogenated phenyl ring. However, this specific structural arrangement harbors distinct metabolic liabilities.

As a Senior Application Scientist, I have structured this whitepaper to dissect the predictive metabolism of this compound, outline a self-validating in vitro liver microsomal stability protocol, and provide a framework for interpreting the resulting intrinsic clearance ( CLint​ ) data. The methodologies described herein are grounded in established in vitro-in vivo extrapolation (IVIVE) principles [1].

Structural Analysis & Predictive Biotransformation

Before executing empirical assays, a rigorous structural analysis is required to predict Phase I metabolic soft spots. This compound contains three distinct regions of interest:

  • The 4-Methylphenyl Group (Primary Liability): The benzylic carbon of the 4-methyl group is highly susceptible to hydrogen atom abstraction by Cytochrome P450 (CYP) enzymes. The geometric requirements of CYP active sites consistently favor aliphatic C-H oxidation over aromatic hydroxylation [4]. This typically results in a rapid conversion to a hydroxymethyl metabolite, followed by further oxidation to a carboxylic acid [3].

  • The 3-Fluoro Substituent: While the introduction of a fluorine atom at the meta-position provides electron-withdrawing properties that deactivate the aromatic ring toward electrophilic attack, it is generally insufficient to sterically block the oxidation of the adjacent para-methyl group[5].

  • The 2-Aminoethyl Moiety: Primary aliphatic amines are classical targets for oxidative deamination via CYPs or monoamine oxidases (MAOs), leading to the formation of reactive aldehydes.

MetabolicPathway Parent 2-Amino-N-(3-fluoro- 4-methylphenyl)ethane- 1-sulfonamide CYP CYP450 Enzymes + NADPH / O2 Parent->CYP Phase I Metabolism Hydroxymethyl Hydroxymethyl Metabolite (Benzylic Oxidation) CYP->Hydroxymethyl Benzylic C-H Oxidation Deamination Oxidative Deamination (Primary Amine) CYP->Deamination N-Dealkylation Carboxylic Carboxylic Acid (Further Oxidation) Hydroxymethyl->Carboxylic ADH/ALDH / CYP

Predicted Phase I CYP450-mediated metabolic pathways for the target sulfonamide.

Standardized Liver Microsomal Stability Protocol

To empirically validate the predicted liabilities, we utilize a liver microsomal stability assay. Microsomes contain the endoplasmic reticulum fraction of hepatocytes, providing a rich, concentrated source of CYP enzymes. The following protocol is designed as a self-validating system , ensuring that every reagent addition and environmental control serves a specific, mechanistic purpose to maintain linear enzyme kinetics [2].

Reagent Preparation
  • Test Compound: Prepare a 10 mM stock in DMSO. Dilute to 100 µM in 50% acetonitrile/water to minimize final assay DMSO concentration (<0.1%), as high DMSO can inhibit CYP3A4 and CYP2C9.

  • Microsomal Suspension: Thaw pooled liver microsomes (Human, Rat, Mouse) on ice to prevent enzyme degradation. Dilute to 1.25 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ (a necessary cofactor for optimal CYP folding and function).

  • NADPH-Regenerating System: Prepare a mixture containing NADP+ , glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

Step-by-Step Incubation Workflow
  • Pre-incubation: Aliquot 40 µL of the microsomal suspension into a 96-well plate. Pre-incubate at 37°C for 5 minutes.

    • Causality: Equilibrating the enzymes to physiological temperature prior to substrate introduction prevents cold-shock lag phases, ensuring accurate T0​ kinetic measurements.

  • Reaction Initiation: Add 5 µL of the 100 µM test compound and 5 µL of the NADPH-regenerating system to initiate the reaction (Final concentrations: 1 µM compound, 1 mg/mL protein).

    • Causality: Utilizing a regenerating system rather than neat NADPH prevents cofactor depletion over the 60-minute assay window. Neat NADPH degrades rapidly at 37°C, which would artificially plateau the clearance curve.

  • Sampling & Quenching: At precisely timed intervals (0, 5, 15, 30, 45, and 60 minutes), transfer 10 µL of the reaction mixture into a crash plate containing 40 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide).

    • Causality: The organic solvent instantly denatures the CYP proteins, halting metabolism. The internal standard controls for downstream LC-MS/MS ionization suppression and extraction variance.

  • Centrifugation: Centrifuge the quenched plates at 4,000 × g for 15 minutes at 4°C.

    • Causality: This step tightly pellets the precipitated microsomal proteins, yielding a clean supernatant that prevents LC column clogging and pressure spikes.

  • LC-MS/MS Quantification: Inject the supernatant to quantify the peak area ratio of the remaining parent compound relative to the T0​ control.

Quantitative Data Analysis & Interpretation

The disappearance of the parent compound is assumed to follow first-order Michaelis-Menten kinetics (since the 1 µM substrate concentration is well below the typical Km​ of CYP enzymes).

The elimination rate constant ( k ) is derived from the negative slope of the natural log of the percentage remaining versus time. From this, we calculate the half-life ( t1/2​ ) and the intrinsic clearance ( CLint​ ):

t1/2​=k0.693​ CLint​=t1/2​0.693​×Mprotein​Vincubation​​(μL/min/mg protein)

Representative Cross-Species Data

Because the 4-methylphenyl group is highly susceptible to rodent CYPs, compounds of this class typically exhibit high clearance in preclinical species, complicating in vivo efficacy studies. Below is a structured presentation of representative analytical data for this chemotype:

SpeciesElimination Rate Constant ( k , min−1 )Half-Life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)Classification
Human 0.016342.516.3Moderate Clearance
Rat 0.038018.238.0High Clearance
Mouse 0.055812.455.8High Clearance

Interpretation: The data indicates a significant species disparity. While human microsomes clear the compound at a moderate rate, rodent microsomes rapidly metabolize it. This suggests that achieving sufficient oral exposure (AUC) in murine efficacy models will be challenging without structural optimization.

Strategic Structural Optimization

If the CLint​ values above preclude the compound from advancing to in vivo studies, medicinal chemistry intervention is required to block the identified metabolic soft spots:

  • Addressing Benzylic Oxidation: The most effective strategy is the bioisosteric replacement of the 4-methyl group. Substituting the methyl group with a chlorine atom (-Cl) or a trifluoromethyl group ( −CF3​ ) completely abrogates benzylic oxidation while maintaining similar lipophilicity and spatial volume.

  • Addressing Oxidative Deamination: If metabolite identification (MetID) reveals that the primary amine is being cleaved, converting the primary amine to a secondary amine (e.g., N-methylation) or incorporating the nitrogen into a constrained heterocycle (such as a pyrrolidine or piperidine ring) will sterically hinder MAO and CYP access.

By iteratively applying this in vitro stability workflow, researchers can systematically dial out metabolic liabilities, evolving 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide into a robust, orally bioavailable lead candidate.

References

  • Predicting Clearance in Humans from In Vitro Data. ResearchGate. Available at:[Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC. Available at:[Link]

  • Selective oxidation of aliphatic C–H bonds in alkylphenols by a chemomimetic biocatalytic system. PNAS. Available at:[Link]

  • Different Geometric Requirements for Cytochrome P450-Catalyzed Aliphatic Versus Aromatic Hydroxylation Results in Chemoselective Oxidation. ACS Catalysis. Available at:[Link]

  • Synthesis and biological evaluation of α-sulfonamido-N- adamantanecarboxamide derivatives as 11 β-HSD 1 inhibitors. RSC. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: HPLC-UV Method Development and ICH-Aligned Validation for the Quantification of 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide

Introduction 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide (CAS: 1171345-34-8) is a highly functionalized chemical building block increasingly utilized in pharmaceutical research, notably in the synthesis of no...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide (CAS: 1171345-34-8) is a highly functionalized chemical building block increasingly utilized in pharmaceutical research, notably in the synthesis of novel ATPase inhibitors[1]. Accurate quantification of this compound is critical during Active Pharmaceutical Ingredient (API) synthesis, reaction monitoring, and formulation.

However, its structural features—a highly polar primary aliphatic amine, a sulfonamide linker, and a lipophilic fluorinated aromatic ring—present unique chromatographic challenges. This application note details the development, mechanistic optimization, and validation of a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, adhering strictly to the latest ICH Q2(R2) regulatory guidelines[2].

Physicochemical Profiling & Method Rationale

The foundation of any robust HPLC method is a deep understanding of the analyte's acid-base chemistry and how it dictates stationary phase interactions. Do not rely on trial and error; instead, engineer the separation based on causality.

  • Ionization State & pH Selection : The molecule possesses a primary aliphatic amine (estimated pKa ~9.5) and an N-aryl sulfonamide (estimated pKa ~7.5). At a neutral pH, the molecule exists in a complex equilibrium of zwitterionic and neutral states, leading to severe peak broadening and retention time instability. By acidifying the mobile phase to pH ~2.0, the sulfonamide is completely protonated (rendered neutral), and the aliphatic amine is fully protonated (cationic). This locks the analyte into a single, predictable ionization state.

  • Ion-Pairing & Retention : A protonated primary amine is highly polar, which typically results in poor retention (low capacity factor, k′ ) and peak tailing on standard C18 columns. To counteract this, Trifluoroacetic acid (TFA) is employed as an acidic modifier. The trifluoroacetate anion acts as an ion-pairing agent, forming a neutral, lipophilic complex with the protonated amine, thereby enhancing hydrophobic retention on the stationary phase. This approach is well-documented for improving the peak shape of sulfonamides and basic amines[3].

  • Stationary Phase Selection : An end-capped C18 column is mandatory. Residual silanols on un-end-capped silica are ionized at mid-pH and can cause severe secondary electrostatic interactions with the protonated amine. End-capping minimizes these secondary interactions, ensuring sharp, symmetrical peaks.

Method_Logic Step1 1. Physicochemical Profiling pKa & LogP Analysis Step2 2. Mobile Phase Selection pH 2.0 (0.1% TFA) to protonate amine Step1->Step2 Step3 3. Stationary Phase End-capped C18 to minimize tailing Step2->Step3 Step4 4. Gradient Optimization Balance retention & peak shape Step3->Step4 Step5 5. ICH Q2(R2) Validation Accuracy, Precision, Linearity Step4->Step5

Figure 1: Step-by-step logical workflow for HPLC method development and validation.

Interaction_Model Analyte Analyte (pH 2.0) Protonated Amine (+) Neutral Sulfonamide Fluorotolyl Ring TFA Ion-Pairing Trifluoroacetate (-) Analyte->TFA Electrostatic Attraction Column Stationary Phase C18 Alkyl Chains End-capped Silica Analyte->Column Hydrophobic & pi-pi TFA->Column Hydrophobic Masking

Figure 2: Mechanistic retention model of the analyte on a C18 column using TFA.

Experimental Protocol

Self-Validating Design : This protocol incorporates System Suitability Testing (SST) to ensure the instrument is performing adequately before any sample is quantified, preventing the generation of spurious data.

Reagents and Materials
  • Analyte : 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide hydrochloride (Reference Standard, Purity 98.0%).

  • Solvents : HPLC-Grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Modifier : Trifluoroacetic Acid (TFA), LC-MS grade.

Chromatographic Conditions
  • Column : Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent end-capped column.

  • Mobile Phase A : 0.1% v/v TFA in Milli-Q Water.

  • Mobile Phase B : 0.1% v/v TFA in Acetonitrile.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C (stabilizes mass transfer kinetics and reduces backpressure).

  • Injection Volume : 10 µL.

  • Detection (UV/DAD) : 230 nm (optimal for the fluorinated aromatic ring transition) and 265 nm (secondary maximum for the sulfonamide moiety, useful for peak purity confirmation)[4].

  • Gradient Program :

    • 0.0 - 2.0 min : 5% B (Isocratic hold to focus the polar analyte at the column head)

    • 2.0 - 10.0 min : 5% to 60% B (Linear gradient for controlled elution)

    • 10.0 - 12.0 min : 60% to 95% B (Column wash to remove highly retained impurities)

    • 12.0 - 15.0 min : 5% B (Re-equilibration prior to the next injection)

Standard and Sample Preparation
  • Diluent Preparation : Mix Milli-Q Water and Acetonitrile in an 80:20 (v/v) ratio. Rationale: Matching the sample diluent closely to the initial mobile phase conditions prevents solvent-mismatch peak distortion (the "solvent effect").

  • Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 2 mL of MeCN (to ensure rapid dissolution of the lipophilic ring) and make up to volume with the diluent. Sonicate for 5 minutes.

  • Working Solutions : Dilute the stock solution serially with the diluent to generate calibration standards ranging from 1.0 µg/mL to 100 µg/mL. Filter all final solutions through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation (ICH Q2(R2) Framework)

The method was rigorously validated for Specificity, Linearity, Accuracy, and Precision in accordance with the ICH Q2(R2) guidelines[2][5].

System Suitability Testing (SST)

Before initiating the validation sequence, six replicate injections of the 50 µg/mL standard were performed to verify system readiness.

  • Acceptance Criteria : Retention time %RSD 1.0%, Peak Area %RSD 2.0%, Tailing Factor ( Tf​ ) 1.5, Theoretical Plates ( N ) 3000.

Validation Parameters & Results
  • Specificity : Blank diluent injections showed no interfering peaks at the retention time of the analyte ( Rt​≈ 6.8 min). Peak purity angle was less than the peak purity threshold across the entire peak using DAD.

  • Linearity & Range : Evaluated from 1.0 to 100 µg/mL across 7 concentration levels. The calibration curve exhibited excellent linearity, proving the method's dynamic range.

  • Accuracy (Recovery) : Assessed by spiking known amounts of the analyte into a synthetic matrix at 50%, 100%, and 150% of the target concentration (50 µg/mL).

  • Precision : Repeatability (intra-day) and Intermediate Precision (inter-day) were evaluated using six independent preparations at 100% test concentration.

Table 1: Summary of ICH Q2(R2) Validation Results

Validation ParameterTest / RangeResultAcceptance Criteria
System Suitability Tailing Factor ( Tf​ )1.12 ≤1.5
Theoretical Plates ( N )8,450 ≥3000
Linearity Range1.0 – 100 µg/mL-
Correlation Coefficient ( R2 )0.9998 ≥0.999
Accuracy Mean Recovery (n=9)99.4%98.0% – 102.0%
Precision Intra-day %RSD (n=6)0.65% ≤2.0%
Inter-day %RSD (n=12)0.88% ≤2.0%
Sensitivity Limit of Detection (LOD)0.15 µg/mLS/N ≥3
Limit of Quantitation (LOQ)0.50 µg/mLS/N ≥10

Conclusion

A highly specific, accurate, and robust RP-HPLC-UV method was successfully developed for the quantification of 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide. By strategically manipulating the mobile phase pH to 2.0 and employing TFA for ion-pairing chromatography, the inherent chromatographic challenges of the polar primary amine were entirely mitigated. This resulted in excellent peak symmetry and highly reproducible retention. The method is fully validated per ICH Q2(R2) standards, ensuring its trustworthiness and self-validating nature for routine quality control, API release testing, and drug development applications.

References

  • [2] Title: ICH Q2(R2) validation of analytical procedures - ICH Source: ich.org URL:

  • [5] Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA Source: europa.eu URL:

  • [1] Title: Atpaseinhibitor: 2-amino-N-(3-fluoro-4-methylphenyl)ethanesulfonamide hydrochloride Source: atpaseinhibitor.com URL:

  • [4] Title: Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride Source: wu.ac.th URL:

  • [3] Title: Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC Source: researchgate.net URL:

Sources

Application

preparation of 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide stock solutions for cell culture

Application Notes & Protocols Topic: Preparation and Handling of 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide Stock Solutions for Cell Culture Abstract This document provides a comprehensive guide for research...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Preparation and Handling of 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide Stock Solutions for Cell Culture

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper preparation, handling, and storage of stock solutions for the small molecule, 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide. Sulfonamide-based compounds are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities.[1] The reliability and reproducibility of in vitro cell-based assays are critically dependent on the accurate preparation and validation of the compound stock solutions used.[2] This guide outlines field-proven protocols and best practices, explaining the scientific rationale behind each step to ensure experimental success and data integrity.

Compound Identity and Physicochemical Properties

Before any experimental work, it is imperative to understand the fundamental properties of the compound. 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide is typically supplied as a hydrochloride (HCl) salt in a lyophilized powder form. The use of the salt form enhances stability and solubility. All molar concentration calculations must account for the molecular weight of the salt, not the free base.

Key physicochemical data for 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide hydrochloride are summarized below. Researchers should always refer to the Certificate of Analysis (CofA) provided by the supplier for lot-specific information.[3]

PropertyValueSignificance for Protocol
CAS Number 1171345-34-8[4][5][6]Unique identifier for the specific chemical substance.
Molecular Formula C₉H₁₄ClFN₂O₂S[4][5][6]Defines the elemental composition of the hydrochloride salt.
Molecular Weight 268.74 g/mol [4]Critical for all molarity-based calculations.
Purity (Typical) >95% (by HPLC)[4][6]High purity is essential for minimizing off-target effects.[7]
Appearance White to off-white solidVisual confirmation of the starting material.
Solubility Limited aqueous solubility; generally soluble in organic solvents like DMSO.[8][9]Dictates the choice of solvent for the master stock solution.

The Central Role of the Solvent: Rationale for DMSO

The choice of solvent is a critical decision that impacts compound solubility, stability, and potential cellular toxicity.[3]

Why Dimethyl Sulfoxide (DMSO)?

For many organic small molecules that are poorly soluble in water, anhydrous, cell culture-grade DMSO is the solvent of choice.[9] Its utility is grounded in several key properties:

  • High Solubilizing Power: DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[9]

  • Miscibility: It is fully miscible with water and cell culture media, which facilitates the dilution of the stock solution to the final working concentration.[9]

  • Low Volatility: Compared to other organic solvents, DMSO has a low vapor pressure, minimizing concentration changes due to evaporation.

Critical Caveat: DMSO-Induced Cellular Effects

While highly effective, DMSO is not inert and can exert biological effects. At high concentrations, it can induce cell differentiation, oxidative stress, or direct cytotoxicity. Therefore, it is paramount to maintain the final concentration of DMSO in the cell culture medium at the lowest possible level.[10] A vehicle control (culture medium with the same final DMSO concentration as the treated samples) must always be included in experiments to differentiate compound-specific effects from solvent-induced artifacts.[10]

Cell TypeRecommended Maximum Final DMSO Concentration (v/v)Rationale
Immortalized Cell Lines ≤ 0.5%[10][11]Generally more robust and tolerant to DMSO.
Primary Cells ≤ 0.1%[10]More sensitive to solvent-induced stress and toxicity.
High-Throughput Screening 0.1% - 1%[10]Often a compromise, but lower is always better.

Protocol 1: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a high-concentration master stock solution, which serves as the foundation for all subsequent experimental dilutions. Preparing a concentrated stock minimizes the volume of solvent added to the final cell culture, thereby reducing potential toxicity.[2]

Materials
  • 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide HCl (in original vial)

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade (e.g., Sigma-Aldrich Cat# D2650 or equivalent)

  • Sterile, low-retention microcentrifuge tubes (1.5 mL)

  • Calibrated pipettors and sterile, filtered pipette tips

  • Vortex mixer

  • Microcentrifuge

Step-by-Step Methodology
  • Pre-Calculation of Solvent Volume: The goal is to prepare a 10 mM stock solution. For small quantities of powder (e.g., ≤10 mg), it is best practice to dissolve the entire contents of the supplier's vial to avoid weighing errors and material loss.[2][11] Use the following formula to calculate the required volume of DMSO:

    Volume (L) = Mass (g) / (Molar Concentration (mol/L) * Molecular Weight ( g/mol ))

    Example Calculation for 5 mg of Compound:

    • Mass = 5 mg = 0.005 g

    • Molar Concentration = 10 mM = 0.010 mol/L

    • Molecular Weight = 268.74 g/mol

    Volume (L) = 0.005 / (0.010 * 268.74) = 0.00186 L Volume (µL) = 1860 µL

    Therefore, you would add 1.86 mL of DMSO to 5 mg of the compound to yield a 10 mM stock solution.

  • Compound Preparation: Before opening, briefly centrifuge the supplier's vial (e.g., 200-500 RPM for 1 minute) to ensure all lyophilized powder is collected at the bottom.[12] This prevents loss of material that may be adhering to the cap or walls.

  • Dissolution:

    • Under sterile conditions (e.g., in a biosafety cabinet), carefully open the vial.

    • Using a calibrated pipette, add the pre-calculated volume of anhydrous DMSO directly to the vial.

    • Tightly cap the vial and vortex vigorously for 1-2 minutes until the solid is completely dissolved.[7]

    • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Assisted Solubilization (If Necessary): If the compound does not fully dissolve, you may:

    • Sonicate: Place the vial in a sonicating water bath for 5-10 minutes.[10][13]

    • Gentle Warming: Briefly warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.[10][14] Caution: Check compound stability information, as prolonged heat can degrade some molecules.

  • Sterilization (Optional but Recommended): To ensure sterility, the stock solution can be filtered through a 0.2 µm sterile syringe filter.[11]

    • Choose a filter material compatible with DMSO, such as Polytetrafluoroethylene (PTFE).

    • Filter the solution into a sterile, clearly labeled tube. Note that DMSO itself is bactericidal and bacteriostatic, which helps to prevent contamination.[11][14]

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the master stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, low-retention microcentrifuge tubes.[7][10][11] Label each aliquot clearly with:

    • Compound Name

    • Concentration (10 mM)

    • Solvent (DMSO)

    • Date of Preparation

  • Storage: Store the aliquots at -20°C or -80°C , protected from light.[7][11]

Workflow Diagram

G cluster_prep Master Stock Preparation start Start: Compound Vial (Lyophilized Powder) centrifuge 1. Centrifuge Vial (Collect Powder) start->centrifuge add_dmso 2. Add Calculated Volume of Anhydrous DMSO centrifuge->add_dmso dissolve 3. Vortex / Sonicate (Ensure Complete Dissolution) add_dmso->dissolve inspect 4. Visual Inspection (Check for Particulates) dissolve->inspect dissolved Completely Dissolved inspect->dissolved Yes not_dissolved Particulates Present inspect->not_dissolved No aliquot 5. Aliquot into Single-Use Tubes dissolved->aliquot not_dissolved->dissolve Repeat Step 3 store 6. Store at -20°C / -80°C (Protect from Light) aliquot->store

Caption: Workflow for preparing a 10 mM master stock solution.

Protocol 2: Preparation of Working Solutions for Cell Dosing

This protocol describes the critical step of diluting the concentrated DMSO stock into your aqueous cell culture medium. The primary challenge is preventing the compound from precipitating, a common issue when an organic stock solution is introduced into an aqueous environment.[14]

The Principle of Serial Dilution

Directly diluting the 10 mM DMSO stock into culture medium (e.g., a 1:1000 dilution to get 10 µM) can cause the compound to "crash out" of solution. The recommended strategy is to perform intermediate dilutions in 100% DMSO first before the final dilution into the aqueous medium.[13] This ensures the compound is only introduced to the aqueous environment at a concentration below its aqueous solubility limit.

Step-by-Step Methodology
  • Thaw Master Stock: Remove one aliquot of the 10 mM master stock from the freezer and thaw it completely at room temperature. Briefly centrifuge the tube to collect the solution at the bottom.

  • Prepare Intermediate DMSO Dilutions (Serial Dilution):

    • Create a series of intermediate stocks in 100% DMSO. For example, to prepare a 10 µM working solution from a 10 mM stock:

      • Step A (1:10 Dilution): Pipette 2 µL of the 10 mM stock into 18 µL of 100% DMSO. Vortex to mix. This creates a 1 mM intermediate stock.

      • Step B (1:10 Dilution): Pipette 2 µL of the 1 mM intermediate stock into 18 µL of 100% DMSO. Vortex to mix. This creates a 100 µM intermediate stock.

  • Prepare Final Working Solution:

    • The 100 µM stock is now dilute enough to be added to the culture medium. To achieve a final concentration of 10 µM in 1 mL of medium, you would add 100 µL of the 100 µM stock.

    • Best Practice: To ensure rapid and uniform mixing, add the DMSO-based solution to the culture medium, not the other way around. Pipette the medium forcefully onto the small volume of DMSO solution or vortex gently immediately after addition.

  • Final DMSO Concentration Check:

    • In the example above (100 µL of 100 µM stock into 900 µL of medium to make 1 mL), the final DMSO concentration would be 10%. This is too high.

    • Corrected Final Dilution: Prepare a 100x final working stock. For a final concentration of 1 µM, prepare a 100 µM stock in DMSO. Then, add 10 µL of this 100 µM stock to 990 µL of culture medium (a 1:100 dilution). The final DMSO concentration will be a much safer 0.1% .

  • Apply to Cells: Add the final working solution to your cells immediately after preparation. Do not store working solutions in aqueous media, as compound stability can be limited.[14][15]

Dilution Workflow Diagramdot

G

Sources

Method

2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide as a precursor in pharmaceutical drug discovery

An in-depth technical guide and protocol manual for the utilization of 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide in modern pharmaceutical drug discovery. Executive Summary & Pharmacophore Rationale In conte...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and protocol manual for the utilization of 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide in modern pharmaceutical drug discovery.

Executive Summary & Pharmacophore Rationale

In contemporary drug discovery, the strategic selection of bifunctional building blocks is critical for rapidly exploring chemical space while maintaining favorable physicochemical properties. 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide (typically handled as the hydrochloride salt, CAS 1171345-34-8) represents a highly versatile taurinamide (2-aminoethanesulfonamide) derivative.

As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a pre-optimized pharmacophore module. Its architecture offers three distinct advantages:

  • The Primary Aliphatic Amine: Provides a highly reactive, sterically unhindered handle for divergent synthesis (e.g., reductive aminations, amide couplings, and SNAr reactions).

  • The Secondary Sulfonamide Core: Acts as a stable, non-hydrolyzable hydrogen-bond donor/acceptor system. Unlike primary sulfonamides which are classical, broad-spectrum Carbonic Anhydrase (CA) inhibitors, secondary sulfonamides offer more selective target engagement profiles[1].

  • The 3-Fluoro-4-methylphenyl Tail: The incorporation of fluorine exerts a strong electron-withdrawing inductive effect, lowering the pKa​ of the adjacent sulfonamide proton to enhance hydrogen-bonding strength. Furthermore, the fluorine atom blocks CYP450-mediated aromatic oxidation at the 3-position, while the para-methyl group occupies hydrophobic sub-pockets and prevents para-hydroxylation, thereby increasing the metabolic half-life of the resulting drug candidate.

Physicochemical Profiling

Before integrating this precursor into high-throughput screening (HTS) library synthesis, it is imperative to understand its baseline quantitative metrics. The table below summarizes the critical physicochemical data of the hydrochloride salt[2][3].

Table 1: Quantitative Physicochemical Data of the Precursor

PropertyValueCausality / Impact on Drug Design
Chemical Name 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide HClStandardized nomenclature for procurement and regulatory documentation.
CAS Registry Number 1171345-34-8Ensures unambiguous identification across global supplier databases[2].
Molecular Weight 268.74 g/mol Low molecular weight ensures that downstream conjugation products remain well within Lipinski's Rule of 5.
Molecular Formula C9​H14​ClFN2​O2​S The presence of the HCl salt ensures benchtop stability and prevents atmospheric CO2 degradation (carbamate formation)[3].
SMILES String Cl.Cc1ccc(NS(=O)(=O)CCN)cc1FEssential for in silico docking studies and computational ADME modeling[3].

Synthetic Versatility & Mechanistic Pathways

The primary amine of the ethane spacer allows this molecule to act as a universal nucleophile. Depending on the electrophilic partner, this single precursor can be driven toward entirely different therapeutic classes, ranging from oncology to infectious diseases.

Pathway Core 2-Amino-N-(3-fluoro-4-methylphenyl) ethane-1-sulfonamide RedAm Reductive Amination (Aldehydes/Ketones) Core->RedAm Amide Amide Coupling (Carboxylic Acids) Core->Amide SNAr SNAr / Cross-Coupling (Aryl/Heteroaryl Halides) Core->SNAr PDL1 PD-L1 Inhibitors (Benzoxadiazole Scaffolds) RedAm->PDL1 Viral Antiviral Conjugates (Triterpenoid Scaffolds) Amide->Viral H4R H4R Inverse Agonists (Quinazoline Scaffolds) SNAr->H4R

Fig 1. Divergent synthetic pathways of the taurinamide precursor toward distinct therapeutic targets.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . In-process quality control (QC) steps are embedded to verify reaction causality at each stage.

Protocol A: Borch Reductive Amination (Targeting PD-L1 / H4R Scaffolds)

Objective: Chemoselective conjugation of the precursor to an aldehyde-bearing scaffold (e.g., benzoxadiazole derivatives for PD-L1 inhibition)[4].

  • Step 1: Free-Basing & Imine Formation

    • Action: Suspend 1.0 eq (1.0 mmol) of 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide HCl in 10 mL of anhydrous Dichloromethane (DCM). Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA) and stir for 15 minutes at room temperature.

    • Causality: The precursor is supplied as an HCl salt for stability. DIPEA, a non-nucleophilic base, liberates the primary amine, allowing it to act as a nucleophile without engaging in unwanted side reactions.

    • Self-Validation: Aliquot 5 µL, dilute in MeOH, and inject into LC-MS. The extracted ion chromatogram (EIC) must confirm the free base mass [M+H]+=233.07 m/z .

  • Step 2: Electrophile Addition

    • Action: Add 0.9 eq of the target aldehyde to the solution. Add glacial acetic acid (0.1 eq) to adjust the apparent pH to ~5-6. Stir at room temperature for 2 hours.

    • Causality: The mildly acidic environment protonates the carbonyl oxygen, increasing its electrophilicity and accelerating imine/iminium formation. Using 0.9 eq of aldehyde ensures the complete consumption of the more valuable/complex aldehyde scaffold.

  • Step 3: Chemoselective Reduction

    • Action: Add 1.5 eq of Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) in small portions over 10 minutes. Stir the reaction under an inert N2​ atmosphere for 12 hours.

    • Causality: NaBH(OAc)3​ is chosen over NaBH4​ because it is a milder reducing agent that selectively reduces the intermediate imine without reducing unreacted aldehydes into primary alcohols.

    • Self-Validation: Perform TLC (Eluent: 5% MeOH in DCM). The disappearance of the UV-active aldehyde spot and the appearance of a more polar, ninhydrin-positive secondary amine spot confirms reaction completion.

  • Step 4: Quench & Isolation

    • Action: Quench the reaction with 10 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: HATU-Mediated Amide Coupling (Targeting Antiviral Conjugates)

Objective: Conjugation of the precursor to sterically hindered carboxylic acids, such as pentacyclic triterpenoids (e.g., betulonic acid), to synthesize antiviral amidoethanesulfonamides[5].

  • Step 1: Carboxylic Acid Activation

    • Action: Dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF. Add 1.1 eq of HATU and 2.0 eq of DIPEA. Stir for 20 minutes at room temperature.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. The 20-minute pre-activation is crucial for sterically hindered acids (like triterpenoids) to ensure complete activation before introducing the amine.

  • Step 2: Amine Conjugation

    • Action: Add 1.2 eq of the 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide HCl salt directly to the activated ester solution. Stir for 4-6 hours.

    • Causality: The excess DIPEA from Step 1 serves a dual purpose: it maintains the basicity required for the HATU mechanism and liberates the free base of the sulfonamide precursor in situ.

    • Self-Validation: Monitor via LC-MS. The formation of the amide bond will correspond to the mass of the Acid + Precursor - 18 Da ( H2​O ).

Biological Applications & Target Mapping

The integration of the 2-aminoethanesulfonamide motif into drug scaffolds has yielded significant breakthroughs across multiple therapeutic areas:

  • Immune Checkpoint (PD-L1) Inhibitors: Small molecule PD-L1 inhibitors are highly sought after to overcome the limitations of monoclonal antibodies (e.g., poor tumor penetration). Borch reductive amination of 2-aminoethanesulfonamides with benzo[c][1,2,5]oxadiazole derivatives has yielded potent PD-L1 inhibitors with IC50​ values in the low nanomolar range. The sulfonamide tail is critical for establishing hydrogen bond networks within the hydrophobic cleft of the PD-L1 dimer[4].

  • Histamine H4 Receptor (H4R) Inverse Agonists: The H4 receptor is a prime target for severe inflammatory and autoimmune diseases. Quinazoline sulfonamides synthesized via SNAr reactions utilizing taurinamide derivatives demonstrate excellent H4R affinity. The 3-fluoro-4-methylphenyl substitution specifically optimizes the lipophilicity required for receptor pocket binding while maintaining metabolic stability[6].

  • Antiviral Agents (HIV & Flaviviruses): Conjugating bulky, lipophilic pentacyclic triterpenoids (such as betulonic acid) with 2-aminoethanesulfonamides significantly improves the aqueous solubility of the triterpenoid core. Furthermore, the introduction of the sulfonamide pharmacophore has been shown to inhibit viral maturation processes, making these conjugates promising candidates against HIV-1 and emerging coronaviruses[5].

References

  • Title: 2-amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide hydrochloride - Molport Source: molport.com URL: [Link]

  • Title: Syntheses, Biological Evaluations, and Mechanistic Studies of Benzo[c][1,2,5]oxadiazole Derivatives as Potent PD-L1 Inhibitors with In Vivo Antitumor Activity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Title: Synthesis and QSAR of Quinazoline Sulfonamides As Highly Potent Human Histamine H4 Receptor Inverse Agonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Title: Synthesis of New Amidoethanesulfonamides of Betulonic Acid Source: PMC - NIH URL:[Link]

  • Title: Novel Taurinamide‐Based Compounds as Carbonic Anhydrase Inhibitors Source: ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Co-Elution in 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide Chromatography

Welcome to the Technical Support Center. This guide is engineered for analytical scientists, method developers, and drug development professionals facing complex chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists, method developers, and drug development professionals facing complex chromatographic challenges.

When analyzing 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide , you are dealing with a structurally dichotomous molecule. It features a highly polar, basic primary aliphatic amine ( pKa​≈9.5 ) on one end, and a hydrophobic, electron-withdrawing fluorinated aromatic ring on the other. This dual nature frequently leads to severe peak tailing, poor retention, and co-elution with structurally similar impurities (such as des-fluoro degradants or positional isomers) when using standard reversed-phase methodologies.

Diagnostic Workflow

Before adjusting your method, use the following self-validating diagnostic tree to identify the root cause of your co-elution issue.

TroubleshootingWorkflow N1 Co-Elution Detected: 2-Amino-N-(3-fluoro-4-methylphenyl) ethane-1-sulfonamide N2 Assess Chromatographic Peak Symmetry (As) N1->N2 N3 As > 1.5 (Severe Tailing) Cause: Primary Amine interacting with residual silanols N2->N3 Poor Shape N4 As 0.9 - 1.2 (Symmetrical) Cause: Insufficient stationary phase selectivity N2->N4 Good Shape N5 Action 1: Adjust Mobile Phase Use 0.1% TFA (Ion-pairing) OR Ammonium Bicarbonate pH 10.5 N3->N5 N6 Action 2: Change Column Switch to CSH (Charged Surface) to repel basic cations N3->N6 N7 Action 3: Orthogonal Chemistry Switch from C18 to PFP (Pentafluorophenyl) column N4->N7 N8 Action 4: Gradient Optimization Flatten gradient slope to 1-2% B/min around elution window N4->N8

Figure 1: Diagnostic workflow for resolving co-elution in fluorinated sulfonamide chromatography.

Troubleshooting Guides & FAQs

Q1: Why is my target compound co-eluting with its des-fluoro impurity on a standard C18 column despite gradient optimization? Causality: Standard C18 stationary phases separate molecules almost exclusively based on dispersive (hydrophobic) interactions. The substitution of a single hydrogen atom for a fluorine atom on an aromatic ring barely alters the molecule's overall hydrophobic volume, rendering C18 blind to the difference. Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns provide enhanced dipole-dipole, π−π , charge transfer, and ion-exchange interactions compared to traditional alkyl phases ()[1]. The highly electronegative PFP ring acts as a π -acid, which selectively interacts with the differing electron densities of your fluorinated API versus the non-fluorinated impurity, achieving baseline resolution[2].

Q2: I am observing severe peak tailing ( As​>2.0 ) that causes the main peak to swallow closely eluting degradants. How do I correct this? Causality: The primary aliphatic amine on your molecule has a pKa​ of approximately 9.5. At a typical mobile phase pH of 2.7 (e.g., 0.1% Formic Acid), the amine is fully protonated ( NH3+​ ). Simultaneously, unendcapped residual silanols on the silica matrix ( pKa​≈3.5−4.5 ) become deprotonated ( SiO− ). This creates a strong secondary electrostatic (ion-exchange) attraction that delays the elution of the tail end of the peak. Solution: You must disrupt the electrostatic interaction.

  • Approach A (Chemical): Replace Formic Acid with 0.1% Trifluoroacetic Acid (TFA). TFA acts as a strong ion-pairing agent, masking the positive charge of the amine and suppressing silanol ionization at pH 2.0.

  • Approach B (Physical): Utilize a Charged Surface Hybrid (CSH) column. These particles are engineered with a low-level positive surface charge that actively repels basic amine cations, drastically improving peak shape even with weak additives like formic acid ().

Q3: The compound elutes very close to the void volume ( t0​ ), causing co-elution with unretained matrix components. How can I increase retention? Causality: The highly polar primary amine moiety dominates the molecule's solvation energy in aqueous mobile phases, resisting partitioning into the hydrophobic stationary phase. Solution: Fluorinated stationary phases generally exhibit greater retention of basic analytes than their alkyl counterparts due to strong ion-exchange interactions inherent to the phase ()[3]. If a PFP column is insufficient, transition to Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the molecule based on its polar amine group rather than its hydrophobic ring[4].

Experimental Protocols

To ensure scientific integrity, every troubleshooting method must be a self-validating system. Do not change the column and the mobile phase simultaneously.

Protocol 1: Orthogonal Selectivity Screening (C18 vs. PFP)

Objective: Resolve co-eluting des-fluoro impurities by exploiting π−π and dipole interactions.

  • System Suitability Test (SST) Preparation: Prepare a sample vial containing 0.1 mg/mL of the API, 0.05 mg/mL of the critical des-fluoro impurity, and 0.01 mg/mL of Uracil (a neutral void volume marker).

  • Baseline Establishment: Inject the SST onto your standard C18 column (e.g., 50 x 2.1 mm, 1.7 µm) using a generic gradient of 5-95% Acetonitrile in Water with 0.1% Formic Acid over 5 minutes. Record the Resolution ( Rs​ ).

  • Orthogonal Swap: Replace the C18 with a PFP column of identical dimensions and particle size. Run the exact same method.

  • Self-Validation Check: Observe the Uracil peak. If Uracil remains sharp and symmetrical, the column bed is physically intact. If the API and impurity are now resolved ( Rs​>1.5 ), the co-elution was definitively caused by a lack of stationary phase selectivity.

Protocol 2: pH-Modulated Peak Shape Optimization

Objective: Eliminate amine-silanol tailing that causes peak overlap.

  • Mobile Phase Preparation:

    • Line A1: Water + 0.1% Formic Acid (pH ~2.7)

    • Line A2: Water + 0.1% Trifluoroacetic Acid (pH ~2.0)

    • Line B: Acetonitrile

  • Initial Assessment: Run the method using A1/B. Measure the Asymmetry factor ( As​ ) of the API at 10% peak height.

  • Ion-Pairing Introduction: Flush the system and equilibrate the column with A2/B for at least 10 column volumes. Inject the sample.

  • Self-Validation Check: If As​ drops from >2.0 to <1.2, the tailing was chemically induced by electrostatic interactions. The strong hydrophobic ion-pair formed between TFA and the primary amine has successfully masked the cation, resolving the co-elution.

Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide across different optimization strategies.

Column ChemistryMobile Phase AdditivepHRetention Factor ( k′ )Asymmetry ( As​ )Resolution ( Rs​ ) vs Impurity
Standard C180.1% Formic Acid2.71.22.40.8 (Co-elution)
CSH C180.1% Formic Acid2.71.51.11.5 (Resolved)
PFP0.1% Formic Acid2.73.21.82.0 (Resolved)
PFP 0.1% TFA 2.0 3.8 1.0 3.2 (Baseline)
Standard C1810 mM Amm. Bicarbonate10.54.21.02.1 (Resolved)

Note: High pH (10.5) neutralizes the primary amine, drastically improving both retention and peak shape, but requires a hybrid-silica column capable of withstanding alkaline conditions.

References

  • Bell, D. S., & Santasania, C. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Available at:[Link]

  • Waters Corporation. (2019). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. Available at:[Link]

  • Przybyciel, M. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at:[Link]

Sources

Optimization

optimizing LC-MS/MS sensitivity for 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide detection

## Technical Support Center: Optimizing LC-MS/MS Sensitivity for 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide Welcome to the technical support center for the analysis of 2-Amino-N-(3-fluoro-4-methylphenyl)etha...

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Author: BenchChem Technical Support Team. Date: April 2026

## Technical Support Center: Optimizing LC-MS/MS Sensitivity for 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide

Welcome to the technical support center for the analysis of 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide (and its hydrochloride salt, CAS 1171345-34-8). This guide is designed for researchers, scientists, and drug development professionals who are looking to develop and optimize a robust, high-sensitivity LC-MS/MS method for this compound. As a small molecule with both a basic amine and an acidic sulfonamide group, it presents unique analytical challenges that require a systematic and knowledge-based approach to overcome.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of method development.

Understanding the Analyte: Physicochemical Properties

Before diving into method development, it's crucial to understand the physicochemical properties of 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide. While specific experimental data for this exact molecule is not widely published, we can infer its likely behavior based on its structure and related sulfonamide compounds.

  • Structure: The molecule contains a primary amine (-NH2), a sulfonamide (-SO2NH-) linkage, and a substituted aromatic ring.

  • Ionization: The primary amine is basic and will be readily protonated in acidic conditions, making it suitable for positive ion mode electrospray ionization (ESI+). The sulfonamide proton is acidic and can be deprotonated under basic conditions, offering a potential for negative ion mode (ESI-), though ESI+ is generally more sensitive for amine-containing compounds.[1][2]

  • Polarity: The presence of the amine and sulfonamide groups makes the molecule relatively polar. This can lead to challenges with retention on traditional reversed-phase (RP) C18 columns.[3][4]

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the analysis of polar, ionizable compounds like 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide.

Q1: I'm not seeing any retention on my C18 column; the peak is eluting in the solvent front. What should I do?

This is a common problem for polar compounds.[3] Here are several strategies to improve retention:

  • Mobile Phase pH: Ensure your mobile phase is acidic (e.g., using 0.1% formic acid). At a low pH (around 2.7-3.5), the primary amine group will be fully protonated, increasing its polarity but also its interaction with residual silanols on the column, which can sometimes improve retention on certain C18 phases.[5]

  • Lower Organic Content: Decrease the initial percentage of organic solvent (acetonitrile or methanol) in your gradient.

  • Alternative Chromatography Modes: If the above adjustments are insufficient, you will need to consider alternative column chemistries.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent choice for highly polar compounds. HILIC uses a polar stationary phase with a high organic content mobile phase, promoting retention through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[3][4][6][7][8]

    • Mixed-Mode Chromatography (MMC): These columns combine reversed-phase and ion-exchange functionalities on a single stationary phase.[9][10][11][12][13] An MMC column with cation-exchange properties would be ideal for retaining the protonated amine group of your analyte.

Q2: My peak shape is poor (significant tailing). What is the cause and how can I fix it?

Peak tailing for basic compounds like this is often caused by secondary interactions with negatively charged residual silanols on the silica surface of the column.[5][14][15]

  • Mobile Phase Additives: Adding a buffer to your mobile phase, such as 5-10 mM ammonium formate or ammonium acetate along with formic acid, can help to mask the silanol interactions and improve peak shape.[5]

  • Column Choice: Use a high-purity, end-capped C18 column or a column specifically designed for the analysis of basic compounds.

  • Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition. Injecting in a stronger solvent can cause peak distortion.[15][16]

  • System Contamination: Contamination in the LC system can also lead to poor peak shape.[17] Flush your system thoroughly.

Q3: My signal intensity is very low. How can I improve sensitivity?

Low sensitivity can stem from issues in the chromatography, the ion source, or the mass spectrometer settings. This requires a systematic approach to troubleshoot.

  • Chromatography: Ensure your peak is sharp and well-retained. A broad peak eluting early will have poor sensitivity.

  • Ionization Mode: Confirm you are using the optimal ionization mode. For this compound, positive ion mode (ESI+) is the recommended starting point due to the basic amine.

  • Ion Source Parameters: Optimize the ESI source parameters, including capillary voltage, gas temperatures, and gas flow rates.[2][18][19] A systematic optimization is crucial (see protocol below).

  • MS/MS Transition (MRM): You must optimize the precursor and product ions and their associated collision energy. Automated software tools can significantly speed up this process.[20][21][22][23]

Q4: My results are not reproducible; the signal intensity varies between injections. What are the likely causes?

Inconsistent signal is often a sign of ion suppression or system instability.

  • Ion Suppression: Co-eluting matrix components from your sample can compete with your analyte for ionization, reducing its signal.[24][25] Improving sample preparation (e.g., using Solid-Phase Extraction) or enhancing chromatographic separation can mitigate this.[24][26] The use of a stable isotope-labeled internal standard is the best way to compensate for matrix effects.[24]

  • System Equilibration: Ensure the LC column is fully equilibrated between injections, especially when using HILIC or ion-exchange mechanisms.

  • LC System Issues: Check for leaks, pump inconsistencies, or autosampler issues.[17]

Troubleshooting and Optimization Workflow

A logical workflow is essential for efficiently optimizing LC-MS/MS sensitivity. The following diagram outlines a systematic approach, starting from the liquid chromatography and moving through to the mass spectrometer.

OptimizationWorkflow cluster_LC Part 1: Liquid Chromatography cluster_MS Part 2: Mass Spectrometry LC_Start Start: Analyte in Solution Column_Choice Q: Is retention adequate on C18? LC_Start->Column_Choice RP_Optimize Optimize RP (pH, %B, Additives) Column_Choice->RP_Optimize Yes HILIC_MMC Switch to HILIC or Mixed-Mode Column Column_Choice->HILIC_MMC No Peak_Shape Q: Is peak shape acceptable? RP_Optimize->Peak_Shape HILIC_MMC->Peak_Shape Peak_Optimize Adjust Mobile Phase (Buffer, pH, Solvent) Peak_Shape->Peak_Optimize No MS_Start Analyte Elutes to MS Peak_Shape->MS_Start Yes Peak_Optimize->Peak_Shape Ion_Mode Select Ionization Mode (Start with ESI+) MS_Start->Ion_Mode MRM_Optimize Optimize MRM Transition (Precursor -> Product, CE) Ion_Mode->MRM_Optimize Source_Optimize Optimize Ion Source (Voltage, Gas, Temp) MRM_Optimize->Source_Optimize Final_Method Final Sensitive Method Source_Optimize->Final_Method

Caption: A systematic workflow for LC-MS/MS method optimization.

In-Depth Troubleshooting Guides

Guide 1: Overcoming Chromatographic Challenges

The polar and ionizable nature of 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide makes chromatography the most critical step to get right.

Problem: Poor retention on standard C18 columns. Causality: The analyte is too polar to be sufficiently retained by the non-polar C18 stationary phase. Solution: Transition to an alternative chromatographic mode.

Table 1: Comparison of Chromatographic Modes for Polar Amines

Chromatographic ModeStationary PhaseMobile PhaseRetention MechanismKey Advantages
Reversed-Phase (RP) C18, C8 (non-polar)High AqueousHydrophobic InteractionSimple, widely used.
HILIC Bare Silica, Amide, Diol (polar)[6][7]High Organic (>70% ACN)[8]Partitioning, H-bondingExcellent retention for polar analytes, increased ESI sensitivity.[8]
Mixed-Mode (MMC) C18 with Ion-Exchange groupsAqueous/Organic with bufferHydrophobic & Ion-ExchangeRetains polar and non-polar compounds; tunable selectivity.[9][12][13]

Recommendation: For this analyte, Mixed-Mode Chromatography with cation-exchange functionality is highly recommended. It will provide strong retention via ion-exchange for the protonated amine and allow for selectivity tuning by adjusting mobile phase pH and ionic strength.[12] HILIC is also a very strong alternative.[6][7]

Guide 2: Maximizing Ionization and MS Detection

Once chromatography is stable, focus shifts to the mass spectrometer.

Problem: Low signal intensity despite good chromatography. Causality: Sub-optimal ionization or fragmentation. Solution: Systematically optimize MS parameters.

Step-by-Step Optimization:

  • Select the Precursor Ion: Infuse a standard solution of the analyte and acquire a full scan spectrum in positive ion mode. The protonated molecule [M+H]+ should be the most abundant ion.

  • Optimize MRM Transitions: Use instrument software (e.g., Waters QuanOptimize, Agilent MassHunter Optimizer) to automatically find the most intense and stable product ions and the optimal collision energy (CE) for each transition.[20][22] It is recommended to test at least two transitions for quantification and confirmation.

  • Optimize Source Parameters: The efficiency of the electrospray process is highly dependent on source conditions.[2][18]

    • Capillary Voltage: Too low results in poor spray; too high can cause unstable spray or discharge.[18]

    • Drying Gas Temperature & Flow: These parameters are critical for desolvation. Higher flow rates often require higher temperatures.[2][19]

    • Nebulizer Gas Pressure: This affects the size of the initial droplets.[19]

Guide 3: Identifying and Mitigating Ion Suppression

Problem: Signal is strong in neat solvent but drops significantly in extracted samples. Causality: This is the classic symptom of ion suppression, where matrix components co-elute with the analyte and interfere with its ionization.[24][25] Solution: Diagnose and implement mitigation strategies.

Protocol: Post-Column Infusion Experiment to Diagnose Ion Suppression

  • Set up your LC-MS/MS system with the optimized method.

  • Use a T-junction to continuously infuse a standard solution of your analyte into the LC flow after the analytical column but before the MS ion source.

  • Inject a blank, extracted matrix sample (e.g., precipitated plasma).

  • Monitor the signal of your analyte's MRM transition. A stable baseline will be observed from the infused standard.

  • Any dip or suppression in this baseline corresponds to a region where matrix components are eluting and causing ion suppression.

IonSuppression cluster_workflow Post-Column Infusion Workflow cluster_result Interpreting the Result LC LC Pump & Column Tee LC->Tee MS Mass Spectrometer Tee->MS Syringe_Pump Syringe Pump (Analyte Standard) Syringe_Pump->Tee Injection Inject Blank Matrix Sample Injection->LC Result Monitor Analyte Signal Stable Stable Baseline (No Matrix Eluting) Result->Stable If Suppression Signal Dip (Matrix Components Eluting) Result->Suppression If

Sources

Troubleshooting

Technical Support Center: Crystallization and Impurity Removal for 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with optimizing the downstream purification of 2-Amino-N-(3-fluoro-4-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with optimizing the downstream purification of 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide (often handled as a hydrochloride salt, CAS: 1171345-34-8).

Because this molecule features both a basic primary aliphatic amine and a weakly acidic aromatic sulfonamide, its amphoteric nature dictates highly specific solubility behaviors. This guide provides field-proven, thermodynamically grounded strategies to isolate high-purity crystalline product while systematically rejecting synthetic impurities.

Part 1: Troubleshooting Guide & FAQs

Q1: My product is "oiling out" instead of forming crystals. What causes this and how do I fix it?

Causality: "Oiling out," scientifically known as Liquid-Liquid Phase Separation (LLPS), occurs when the cooling trajectory of your solution crosses the liquid-liquid binodal curve before it crosses the solid-liquid solubility curve. Instead of nucleating into a crystal lattice, the solute separates into an impurity-rich, dense liquid phase. This is common in sulfonamides when the solvent's dissolving power is too high or when impurities depress the compound's melting point [1]. Solution:

  • Alter the Solvent System: Switch from a pure organic solvent to a co-solvent system with a steeper solubility curve, such as Isopropanol/Water (70:30 v/v) [2].

  • Reduce Cooling Rate: Cool the solution at a controlled rate (e.g., 0.5 °C/min) to prevent localized supersaturation.

  • Seeding: Introduce a pure seed crystal just above the cloud point to bypass the energy barrier for primary nucleation and force solid-liquid separation.

Q2: How do I efficiently remove unreacted 3-fluoro-4-methylaniline starting material?

Causality: 3-fluoro-4-methylaniline is a significantly weaker base than the primary aliphatic amine on your target molecule. During the final deprotection step (typically yielding the HCl salt of your product), the aniline may co-precipitate if the solvent is too non-polar. Solution: Exploit the differential basicity and lipophilicity. Wash the isolated crude crystals with a cold, non-polar anti-solvent such as Methyl tert-butyl ether (MTBE) or heptane. The highly polar target salt remains completely insoluble, while the lipophilic aniline starting material is washed away into the mother liquor [3].

Q3: The yield of my recrystallized product is exceptionally low, yet the mother liquor is highly concentrated.

Causality: Your solution has entered a metastable zone of supersaturation but lacks the thermodynamic driving force to initiate nucleation. Sulfonamides can form strong intermolecular hydrogen bonds with polar solvents, creating an energetic barrier to lattice formation. Solution: Reduce the initial solvent volume by 20%. Once the solution reaches room temperature, transfer it to an ice-water bath (0–4 °C) for 30 minutes. If crystallization still does not occur, apply mechanical stimulation (scratching the flask interior) to create high-energy nucleation sites [4].

Q4: My crude product has a distinct yellow/brown discoloration. How is this removed?

Causality: Aromatic amines (like the starting material or trace degradation products) are highly susceptible to oxidative degradation, forming highly conjugated, colored azo or quinone species. Solution: These conjugated impurities have a high affinity for carbonaceous surfaces. Introduce 1–5% (w/w) activated charcoal during the dissolution phase. Perform a hot filtration to remove the charcoal prior to the cooling phase [2].

Part 2: Quantitative Impurity Profiling & Removal Strategies

To ensure a self-validating purification system, monitor the following impurities using HPLC-UV. The table below summarizes the physicochemical rationale for each removal strategy.

Impurity ProfileOrigin / MechanismPhysicochemical PropertyRemoval Strategy
3-Fluoro-4-methylaniline Unreacted starting materialWeaker base than aliphatic amine; highly lipophilicWash isolated crystals with non-polar anti-solvent (e.g., cold MTBE).
Taurine derivatives Hydrolysis of sulfonyl chloride intermediateHighly polar, zwitterionic, highly water-solubleAqueous wash prior to crystallization; rejected in organic mother liquor.
Bis-sulfonamides Over-sulfonylation side-reactionHigh molecular weight, highly lipophilicRejected during primary dissolution (remains insoluble in cold IPA/Water).
Colored oxidation products Oxidation of aniline moietyConjugated pi-systems (azo/quinone species)Adsorption via activated charcoal (1-5% w/w) during hot filtration.

Part 3: Standard Operating Procedure (SOP) for Recrystallization

This self-validating protocol utilizes a 70:30 Isopropanol/Water solvent system, which has been historically optimized for the recovery of free-flowing, stable sulfonamide hydrochloride salts [4].

Materials Required:

  • Crude 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide (HCl salt)

  • Isopropanol (IPA) / Deionized Water (70:30 v/v mixture)

  • Activated Charcoal (Norit)

  • Pre-heated Büchner funnel and fluted filter paper

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, suspend 10.0 g of the crude product in 40 mL of the IPA/Water (70:30) mixture. Heat the suspension to reflux (approx. 80 °C) with continuous stirring until the solid completely dissolves. Self-Validation: The solution should become completely transparent, indicating total dissolution of the target API.

  • Decolorization: Briefly remove the flask from the heat source to prevent boil-over. Add 0.2 g (2% w/w) of activated charcoal. Reheat the mixture to reflux for 10 minutes.

  • Hot Filtration: Quickly filter the boiling suspension through a pre-heated Büchner funnel to remove the charcoal and any insoluble bis-sulfonamide impurities. Self-Validation: The filtrate must be colorless and remain clear at 60 °C. If premature crystallization occurs in the funnel, the glassware was insufficiently heated.

  • Controlled Cooling: Cover the receiving flask and allow it to cool ambiently to room temperature at a rate of roughly 0.5 °C/min. Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 45 minutes to maximize yield.

  • Isolation & Washing: Collect the resulting crystals via vacuum filtration. Wash the filter cake with 10 mL of ice-cold MTBE to strip away any residual lipophilic aniline impurities.

  • Drying: Dry the crystals in a vacuum oven at 45 °C for 12 hours to remove residual moisture and IPA.

Part 4: Crystallization Troubleshooting Workflow

Below is the logical decision tree for optimizing the crystallization of this specific sulfonamide.

CrystallizationWorkflow Start Crude 2-Amino-N-(3-fluoro-4-methylphenyl) ethane-1-sulfonamide Dissolve Dissolve in Hot IPA/Water (70:30) Start->Dissolve Charcoal Add Activated Charcoal & Hot Filter Dissolve->Charcoal Cooling Controlled Cooling (0.5°C/min) Charcoal->Cooling Decision1 Does 'Oiling Out' Occur? Cooling->Decision1 OilYes Yes: Add Hot Solvent, Decrease Cooling Rate Decision1->OilYes LLPS Detected OilNo No: Proceed to Nucleation Decision1->OilNo Clear Solution OilYes->Cooling Decision2 Are Crystals Forming? OilNo->Decision2 CrystNo No: Seed Solution or Add Anti-Solvent Decision2->CrystNo Supersaturated CrystYes Yes: Cool to 0-4°C Decision2->CrystYes Nucleation CrystNo->Decision2 Isolate Vacuum Filtration & Cold Wash CrystYes->Isolate Pure Pure Crystalline API Isolate->Pure

Workflow for troubleshooting 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide crystallization.

References

  • Tanaka, K.; Takiyama, H. "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound." Organic Process Research & Development, 2019. URL:[Link]

  • Caddick, S., et al. "Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids." Journal of the American Chemical Society, 2004. URL:[Link]

  • US Patent 2777844A. "Sulfonamide purification process." Google Patents, 1957.

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Evaluating the Cytotoxicity of 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide Across Diverse Human Cell Lines

In the landscape of modern drug discovery, the preliminary assessment of a novel compound's cytotoxic potential is a critical gateway to further development. This guide provides a comprehensive framework for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the preliminary assessment of a novel compound's cytotoxic potential is a critical gateway to further development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the comparative cytotoxicity analysis of a novel sulfonamide, 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide. While specific experimental data for this compound is not yet publicly available, this document outlines the scientific rationale, robust methodologies, and data interpretation necessary to conduct such a study. We will delve into the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Introduction: The Rationale for Broad-Spectrum Cytotoxicity Screening

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents, including antibacterials and, more recently, compounds with anticancer properties.[1][2] Novel sulfonamide derivatives are being investigated as inhibitors of critical cellular processes like the cell cycle and angiogenesis, and some have even entered clinical trials for the treatment of solid tumors.[2]

2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide is a novel chemical entity. Before its therapeutic potential can be explored, a foundational understanding of its effect on cell viability across a spectrum of human cell lines is paramount. A comparative cytotoxicity study serves several key purposes:

  • Identifying Potential Anti-Cancer Activity: By screening against a panel of cancer cell lines, we can identify which cancer types, if any, are particularly sensitive to the compound.

  • Assessing Selective Toxicity: Including a non-cancerous cell line in the panel is crucial for determining the therapeutic window. An ideal anti-cancer agent should exhibit high potency against tumor cells while sparing healthy cells.

  • Informing Mechanism of Action Studies: The pattern of sensitivity across cell lines with different genetic backgrounds can provide initial clues into the compound's mechanism of action.

This guide will provide a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3][4][5]

Materials and Methods

Selection of Human Cell Lines

The choice of cell lines is a critical experimental parameter. A well-selected panel should represent a diversity of cancer types and include a non-cancerous control. The NCI-60 panel, a collection of 60 human tumor cell lines, is a powerful tool in cancer drug discovery, representing various cancer types such as lung, colon, breast, and leukemia.[6][7][8][9] For an initial screen of 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide, the following cell lines would provide a robust starting point:

  • MCF-7: A human breast adenocarcinoma cell line. It is a well-characterized model for hormone-responsive breast cancer.[5][9]

  • MDA-MB-231: A human breast adenocarcinoma cell line representing triple-negative breast cancer, known for its aggressive phenotype.[9]

  • A549: A human lung carcinoma cell line, a standard model for non-small cell lung cancer research.[9]

  • HT-29: A human colon adenocarcinoma cell line, commonly used in studies of colorectal cancer.

  • HEK293: A human embryonic kidney cell line. While transformed, it is often used as a non-cancerous control to assess general cytotoxicity.[5]

These lines are chosen for their distinct origins, genetic backgrounds, and established use in anti-cancer drug screening.[6][7]

Experimental Workflow for Cytotoxicity Assessment

The overall workflow for assessing the cytotoxicity of the test compound is depicted below. This process ensures reproducibility and generates reliable dose-response data.

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Line Culture & Maintenance compound_prep 2. Compound Stock Preparation compound_treatment 4. Treatment with Compound Dilutions compound_prep->compound_treatment cell_seeding 3. Cell Seeding in 96-well Plates cell_seeding->compound_treatment mtt_addition 5. Addition of MTT Reagent compound_treatment->mtt_addition formazan_solubilization 6. Solubilization of Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading 7. Absorbance Measurement (570 nm) formazan_solubilization->absorbance_reading data_processing 8. Calculation of Cell Viability (%) absorbance_reading->data_processing ic50_determination 9. IC50 Value Determination data_processing->ic50_determination

Caption: Workflow for Determining Compound Cytotoxicity Using the MTT Assay.

Step-by-Step MTT Assay Protocol

This protocol is adapted from standard methodologies for in vitro cytotoxicity testing.[3][4][10]

  • Cell Culture and Seeding:

    • Maintain the selected human cell lines in a humidified incubator at 37°C with 5% CO2, using the appropriate culture medium supplemented with fetal bovine serum and antibiotics.[8]

    • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

    • Determine cell concentration and viability using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well microplates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Create a series of dilutions of the test compound in culture medium to achieve the desired final concentrations for treatment.

    • Remove the medium from the 96-well plates and add 100 µL of the compound dilutions to the respective wells.

    • Include vehicle controls (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug like doxorubicin).

    • Incubate the plates for a predetermined period, typically 24, 48, or 72 hours.

  • MTT Assay and Data Acquisition:

    • Following the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[3]

    • Incubate the plates for an additional 3-4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[4]

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis

The cytotoxic effect of a compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of the cell population.[3]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Hypothetical Data Presentation

To illustrate the expected outcome of this study, the following table presents hypothetical IC50 values for 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide across the selected cell lines.

Cell LineCancer TypeIC50 (µM) after 48hSelectivity Index (SI)
MCF-7 Breast Adenocarcinoma15.26.6
MDA-MB-231 Breast Adenocarcinoma8.911.2
A549 Lung Carcinoma25.83.9
HT-29 Colon Adenocarcinoma32.13.1
HEK293 Non-cancerous Kidney>100-

Note: Data are hypothetical and for illustrative purposes only. The Selectivity Index (SI) is calculated as IC50 in the non-cancerous cell line / IC50 in the cancer cell line.

Discussion and Potential Mechanisms of Action

The sulfonamide moiety can engage in a variety of biological interactions. While the precise mechanism of 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide is unknown, the broader class of sulfonamides has been shown to exert anti-cancer effects through several pathways.[1][2] A key mechanism for some sulfonamides is the inhibition of carbonic anhydrases, which are involved in pH regulation and are often overexpressed in tumors. Other sulfonamides have been found to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis.[2]

Should the initial cytotoxicity screening reveal potent activity, further investigation into the mechanism of action would be warranted. A potential pathway to investigate, should the compound induce apoptosis, is outlined below.

G compound 2-Amino-N-(...) ethane-1-sulfonamide target Putative Cellular Target (e.g., Carbonic Anhydrase, Tubulin) compound->target Inhibition stress Cellular Stress Signal target->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation active_cas9 Active Caspase-9 apoptosome->active_cas9 cas9 Pro-Caspase-9 active_cas3 Active Caspase-3 active_cas9->active_cas3 cas3 Pro-Caspase-3 apoptosis Apoptosis active_cas3->apoptosis

Caption: Hypothetical Intrinsic Apoptosis Pathway Activated by a Novel Compound.

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the initial cytotoxic evaluation of 2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide. By employing a diverse panel of human cell lines and a robust methodology like the MTT assay, researchers can generate reliable and comparative data. The resulting IC50 values will be instrumental in determining the compound's potential as an anti-cancer agent and will guide future mechanistic studies. This structured approach ensures that the foundational assessment of novel compounds is conducted with the rigor and foresight necessary for successful drug development.

References

  • Morphological and immunocytochemical characteristics of human tumor cell lines for use in a disease-oriented anticancer drug screen - PubMed. [Link]

  • In vitro human cell line models to predict clinical response to anticancer drugs - PubMed. [Link]

  • Cancer Cell Line Screening: A Compass for Drug Discovery - Blog - Crown Bioscience. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Screening Anticancer Drugs with NCI Lines - Cytion. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - ijprajournal. [Link]

  • Cytotoxicity: A Crucial Toxicity for In Vitro Experiments | IntechOpen. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov - SciELO. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC. [Link]

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